

Roridin E: A Comparative Guide to its Kinase Inhibitory Profile

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Compound of Interest

Compound Name: *Roridin E*

Cat. No.: *B1144407*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of **Roridin E** as a kinase inhibitor, offering a comparative analysis against established inhibitors for key receptor tyrosine kinases. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation of **Roridin E** for drug discovery and development applications.

Comparative Inhibitory Activity

Roridin E has demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs) crucial in cellular signaling pathways related to cell growth and proliferation.^[1] The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Roridin E** against Fibroblast Growth Factor Receptor 3 (FGFR3), Insulin-like Growth Factor 1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor β (PDGFR β), and Tropomyosin receptor kinase B (TrkB). For comparative purposes, the IC₅₀ values of well-established kinase inhibitors for each respective target are also provided.

Kinase Target	Roridin E IC50 (μM)	Alternative Inhibitor	Alternative Inhibitor IC50 (nM)
FGFR3	0.4	Erdafitinib	3.0[2]
IGF-1R	0.4	Linsitinib (OSI-906)	35[3][4]
PDGFRβ	1.4	Sunitinib (SU 11248)	2[1][5][6]
TrkB	1.0	Lestaurtinib (CEP-701)	2-3[7]

Experimental Protocols

The determination of kinase inhibition by **Roridin E** and other compounds can be achieved through various in vitro kinase assay formats. A general protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™, is provided below. This method is widely applicable for the assessment of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Roridin E**) against a specific receptor tyrosine kinase.

Materials:

- Recombinant human kinase (e.g., FGFR3, IGF-1R, PDGFRβ, or TrkB)
- Fluorescein-labeled poly-GT or specific substrate peptide
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**Roridin E**) and control inhibitors dissolved in DMSO
- Europium-labeled anti-phosphotyrosine antibody
- TR-FRET dilution buffer

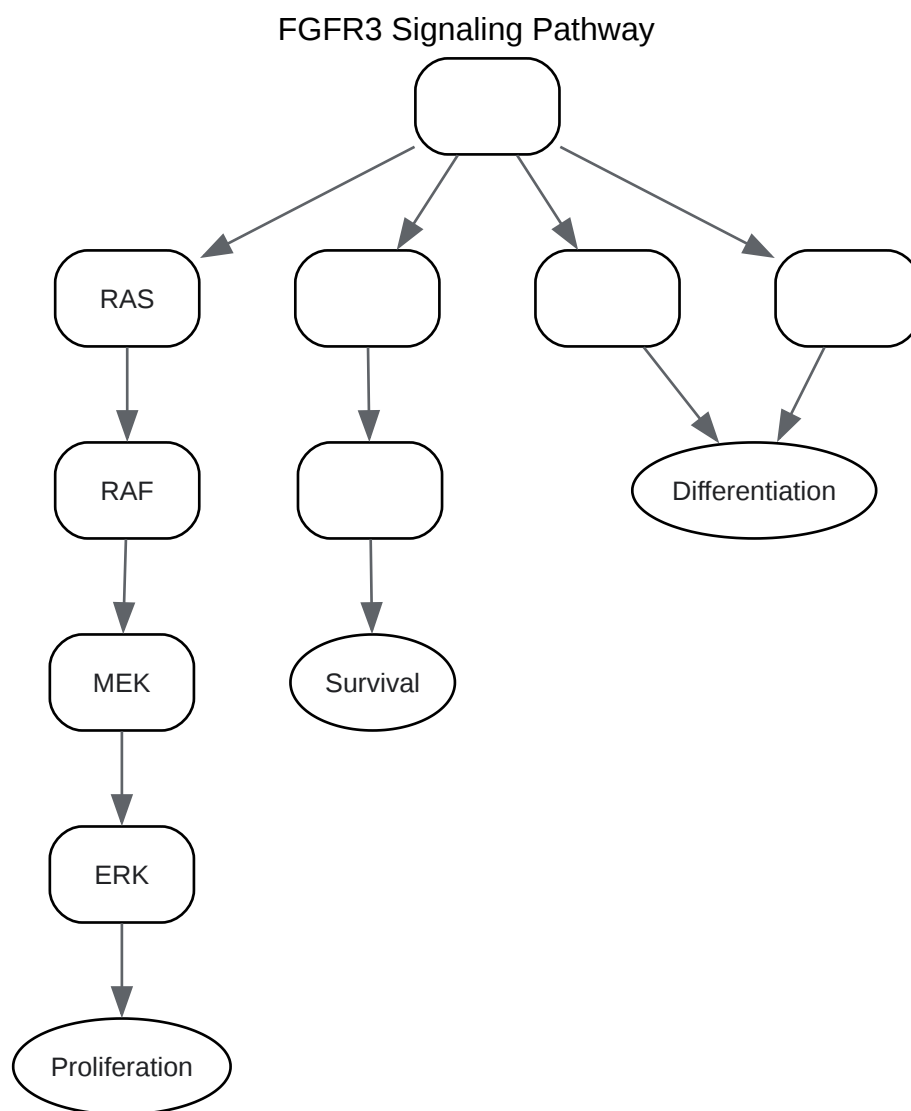
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
- **Kinase Reaction:** a. Add 2.5 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 μL of the kinase/substrate mixture in kinase buffer to each well. c. Initiate the kinase reaction by adding 5 μL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the K_m for the specific kinase. d. Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
- **Detection:** a. Stop the kinase reaction by adding 10 μL of TR-FRET dilution buffer containing EDTA and the europium-labeled anti-phosphotyrosine antibody. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
- **Data Acquisition:** a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (fluorescein) wavelengths. b. Calculate the TR-FRET ratio (acceptor emission / donor emission).
- **Data Analysis:** a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

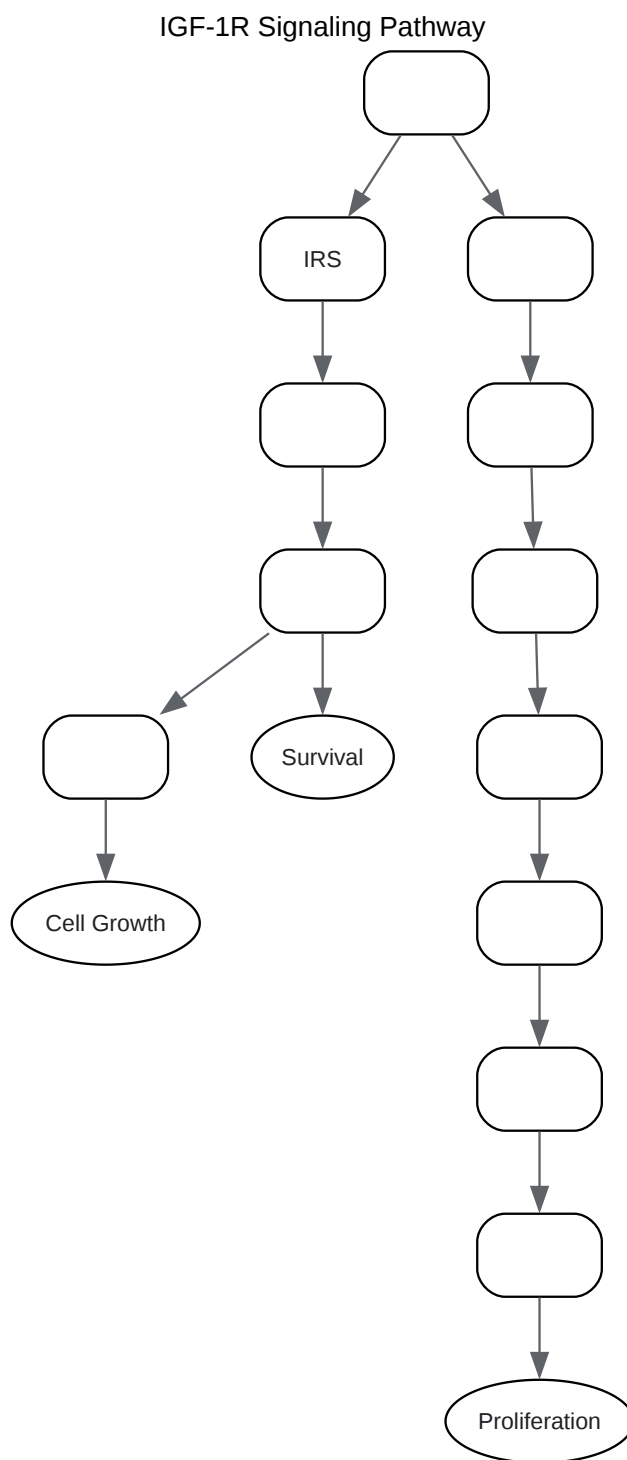
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by the targeted kinases and a general workflow for the validation of a kinase inhibitor.



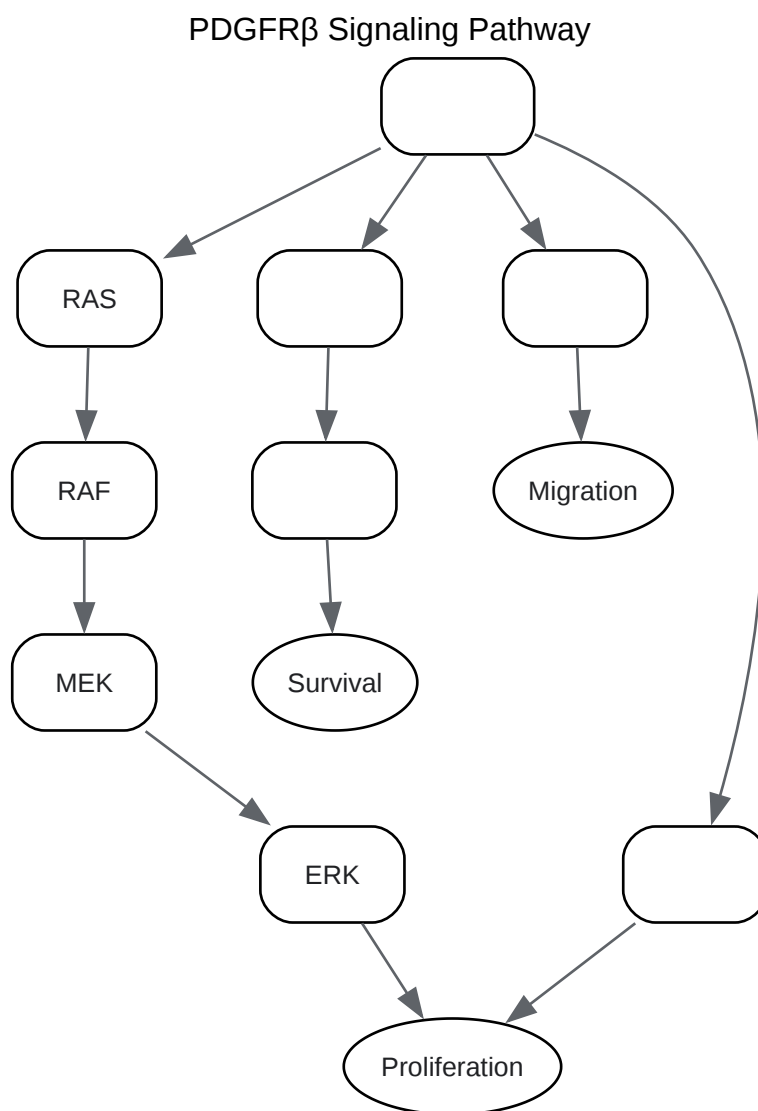
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Caption: Simplified FGFR3 signaling cascade.



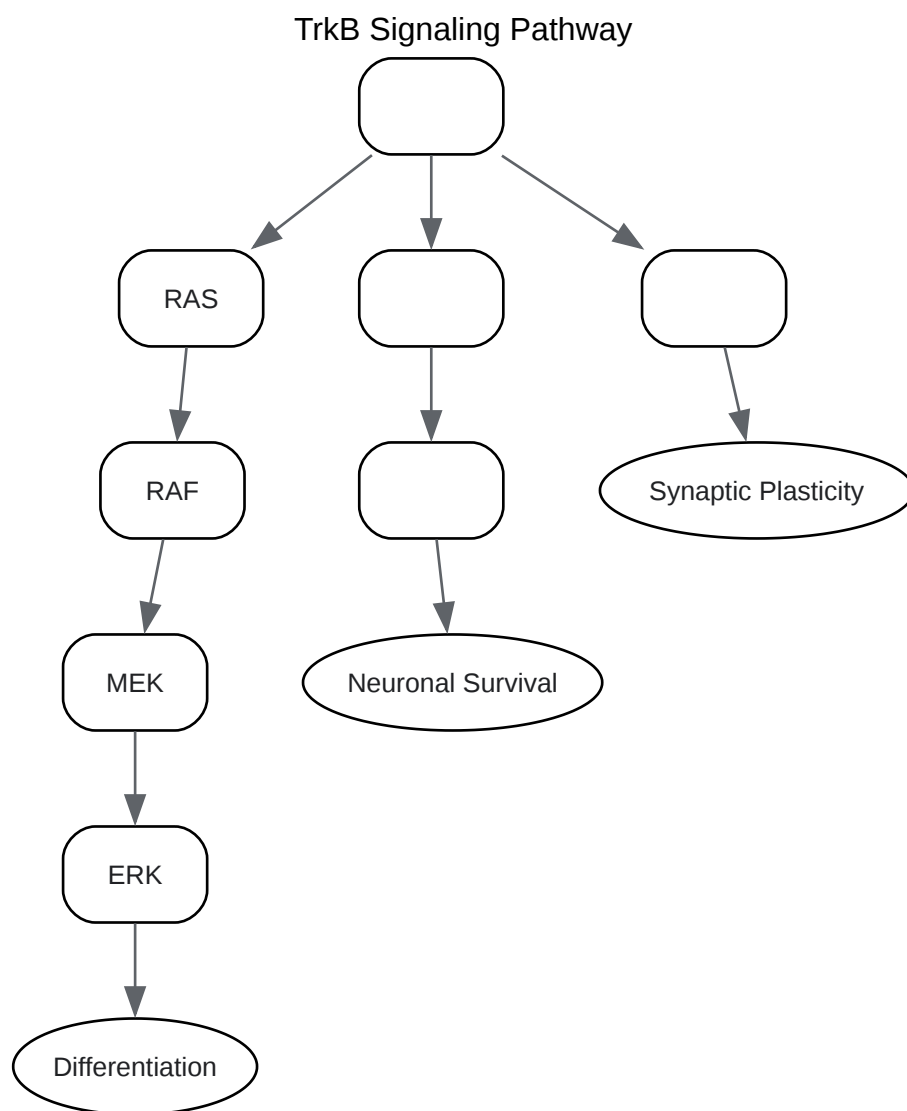
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Caption: Overview of the IGF-1R signaling network.



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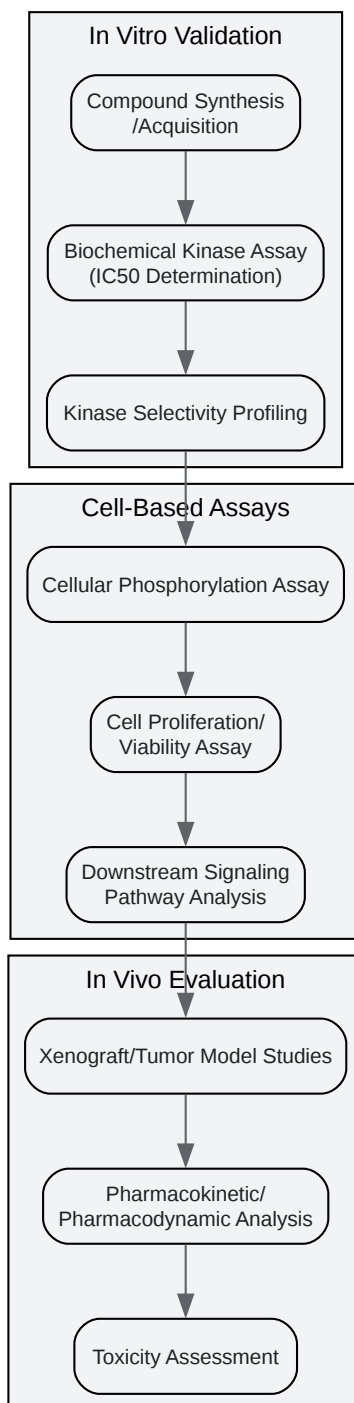
Caption: Key downstream pathways of PDGFR β .



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Caption: TrkB signaling in neuronal function.

Kinase Inhibitor Validation Workflow

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Caption: General workflow for kinase inhibitor validation.

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